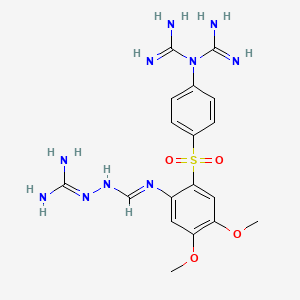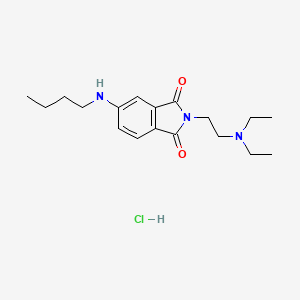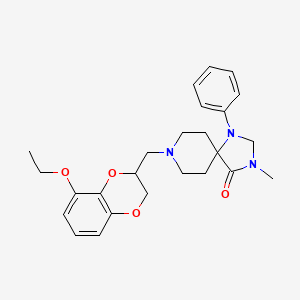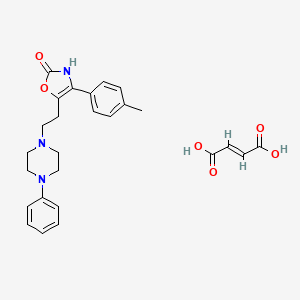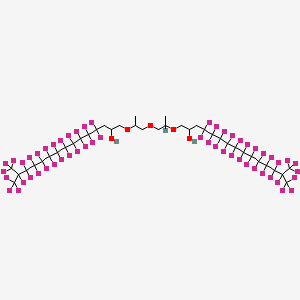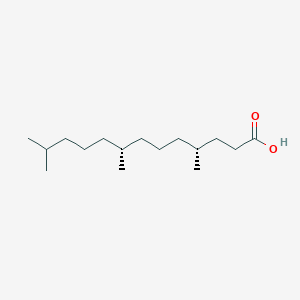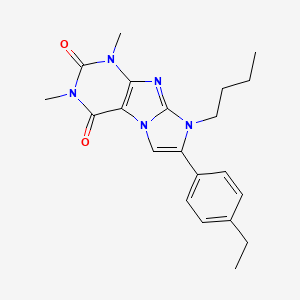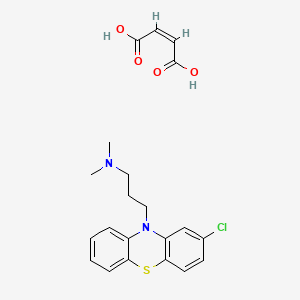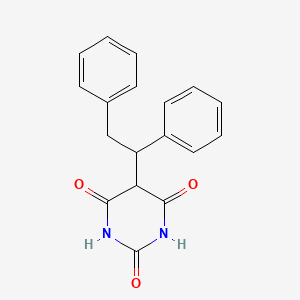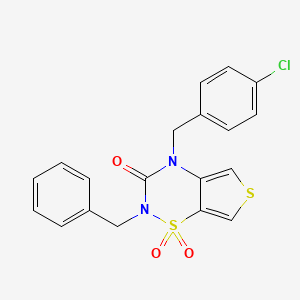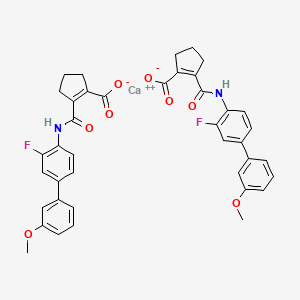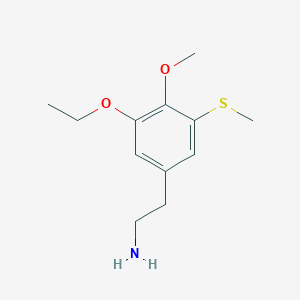
Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-: is an organic compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . This compound is characterized by the presence of an ethoxy group, a methoxy group, and a methylthio group attached to the benzene ring, making it a derivative of benzeneethanamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Substitution: The ethoxy, methoxy, and methylthio groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding simpler derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Simpler Derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity of substituted benzeneethanamines.
Biology:
- Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison:
- Benzeneethanamine, 4-methoxy-α-methyl- has a similar structure but lacks the ethoxy and methylthio groups, making it less complex.
- Benzeneethanamine, 3,4,5-trimethoxy- has three methoxy groups, differing in the substitution pattern and lacking the ethoxy and methylthio groups.
Uniqueness: Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- is unique due to the presence of the ethoxy, methoxy, and methylthio groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
90132-39-1 |
|---|---|
Formule moléculaire |
C12H19NO2S |
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-methoxy-5-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-15-10-7-9(5-6-13)8-11(16-3)12(10)14-2/h7-8H,4-6,13H2,1-3H3 |
Clé InChI |
BRABKKMYSDDDCR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CCN)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


